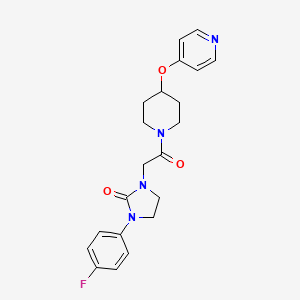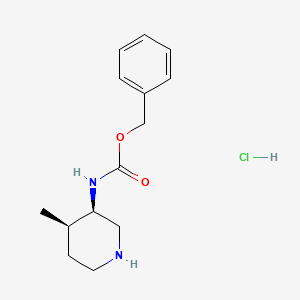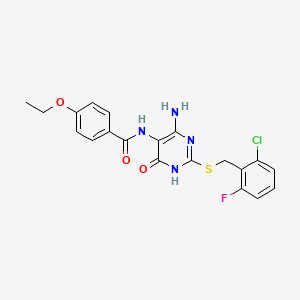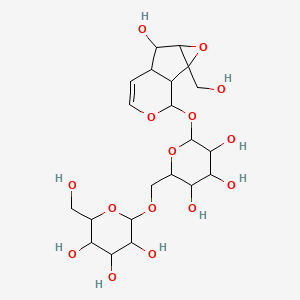![molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8](/img/structure/B2656383.png)
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Descripción general
Descripción
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a spiro compound, which means it contains a bicyclic system with a single atom shared between the two rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Comparison: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and tert-butyl ester group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJBQZUAYJBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)
![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)


![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)



![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)
![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2656318.png)
![(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2656320.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans](/img/structure/B2656322.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656323.png)
